molecular formula C23H24N2O B2677271 N-(4-anilinophenyl)-4-tert-butylbenzamide CAS No. 443639-96-1

N-(4-anilinophenyl)-4-tert-butylbenzamide

Cat. No. B2677271
CAS RN: 443639-96-1
M. Wt: 344.458
InChI Key: NEPKMQDGCTXOPG-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-4-tert-butylbenzamide, also known as ANB-B, is a chemical compound that has been widely researched for its potential therapeutic applications. It belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(4-anilinophenyl)-4-tert-butylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, including COX-2 and HDACs. COX-2 inhibition leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. HDAC inhibition leads to the acetylation of histones, which can alter gene expression and lead to changes in cell behavior.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-4-tert-butylbenzamide has been shown to exhibit various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. It has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(4-anilinophenyl)-4-tert-butylbenzamide has several advantages for lab experiments, including its high yield and purity, as well as its ability to inhibit the growth of cancer cell lines. However, N-(4-anilinophenyl)-4-tert-butylbenzamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of N-(4-anilinophenyl)-4-tert-butylbenzamide. One potential direction is the development of N-(4-anilinophenyl)-4-tert-butylbenzamide derivatives with improved solubility and selectivity for specific enzymes. Another direction is the investigation of the potential use of N-(4-anilinophenyl)-4-tert-butylbenzamide in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, the mechanism of action of N-(4-anilinophenyl)-4-tert-butylbenzamide needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
N-(4-anilinophenyl)-4-tert-butylbenzamide is a promising chemical compound that has been widely researched for its potential therapeutic applications. It exhibits various biochemical and physiological effects and has been found to inhibit the growth of cancer cell lines and reduce inflammation. While there are some limitations to its use in lab experiments, there are several future directions for the research of N-(4-anilinophenyl)-4-tert-butylbenzamide, including the development of derivatives with improved solubility and selectivity and investigation of its potential use in combination with other drugs.

Synthesis Methods

N-(4-anilinophenyl)-4-tert-butylbenzamide can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of 4-tert-butylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenol to obtain the amide intermediate, which is further reacted with aniline to obtain N-(4-anilinophenyl)-4-tert-butylbenzamide in high yield and purity.

Scientific Research Applications

N-(4-anilinophenyl)-4-tert-butylbenzamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. N-(4-anilinophenyl)-4-tert-butylbenzamide has also been found to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(4-anilinophenyl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-23(2,3)18-11-9-17(10-12-18)22(26)25-21-15-13-20(14-16-21)24-19-7-5-4-6-8-19/h4-16,24H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPKMQDGCTXOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-anilinophenyl)-4-tert-butylbenzamide

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